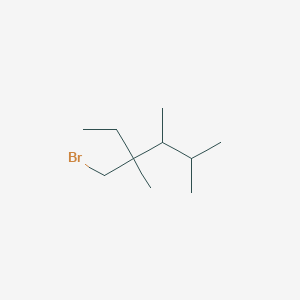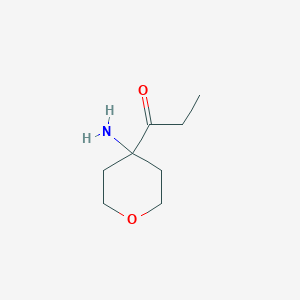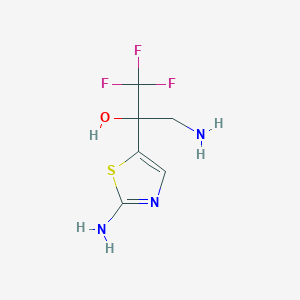
4-(Bromomethyl)-2,3,4-trimethylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2,3,4-trimethylhexane is an organic compound with the molecular formula C10H21Br It is a brominated derivative of trimethylhexane, characterized by the presence of a bromomethyl group attached to the fourth carbon of the hexane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,3,4-trimethylhexane typically involves the bromination of 2,3,4-trimethylhexane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform. The bromination selectively occurs at the methyl group due to the stability of the resulting radical intermediate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of photochemical bromination, where ultraviolet light is used to initiate the radical reaction, can also be employed for large-scale production. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-2,3,4-trimethylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO), or ammonia (NH3) in ethanol.
Elimination Reactions: Potassium tert-butoxide (t-BuOK) in tert-butanol or sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Alcohols, nitriles, amines.
Elimination Reactions: Alkenes.
Oxidation: Aldehydes, carboxylic acids.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-2,3,4-trimethylhexane has several applications in scientific research:
Synthetic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and can be explored for drug development.
Material Science: Utilized in the preparation of polymers and advanced materials. The bromine atom can be used for further functionalization, leading to materials with specific properties.
Industrial Applications: Employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-2,3,4-trimethylhexane in chemical reactions involves the formation of a reactive intermediate, typically a carbocation or a radical, depending on the reaction conditions. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene. The specific molecular targets and pathways depend on the nature of the reaction and the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)-2,3,4-trimethylhexane: Similar structure but with a chlorine atom instead of bromine. It exhibits similar reactivity but may have different reaction rates and conditions.
4-(Iodomethyl)-2,3,4-trimethylhexane: Contains an iodine atom, which is more reactive in nucleophilic substitution reactions compared to bromine.
2,3,4-Trimethylhexane: The parent hydrocarbon without the bromomethyl group. It is less reactive and does not undergo the same types of substitution or elimination reactions.
Uniqueness
4-(Bromomethyl)-2,3,4-trimethylhexane is unique due to the presence of the bromomethyl group, which imparts specific reactivity patterns. The bromine atom is a good leaving group, making the compound highly reactive in substitution and elimination reactions. This reactivity is leveraged in synthetic chemistry to create a wide range of derivatives and complex molecules.
Propiedades
Fórmula molecular |
C10H21Br |
|---|---|
Peso molecular |
221.18 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2,3,4-trimethylhexane |
InChI |
InChI=1S/C10H21Br/c1-6-10(5,7-11)9(4)8(2)3/h8-9H,6-7H2,1-5H3 |
Clave InChI |
OKWUNCYYCXZARO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CBr)C(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole](/img/structure/B13165177.png)





![4-Methyl-5-[1-(piperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B13165233.png)

![Dimethyl(2-{[6-(1H-pyrazol-1-yl)pyrazin-2-yl]amino}-1-(thiophen-3-yl)ethyl)amine](/img/structure/B13165246.png)


![Methyl 3'-chlorospiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13165264.png)

